2-Chloro-9-ethyl-9H-purin-6-amine

Molecular Recognition Nucleobase Pairing Supramolecular Chemistry

2-Chloro-9-ethyl-9H-purin-6-amine (CAS 80395-87-5, IUPAC: 2-chloro-9-ethylpurin-6-amine) is a C2-chlorinated, N9-ethylated adenine derivative with the molecular formula C7H8ClN5 and a molecular weight of 197.62 g/mol. This purine scaffold contains three differentially reactive positions: a chlorine atom at C2 amenable to nucleophilic aromatic substitution, a free amine at C6 for further derivatization, and an ethyl group at N9 that modulates steric and electronic properties.

Molecular Formula C7H8ClN5
Molecular Weight 197.62 g/mol
CAS No. 80395-87-5
Cat. No. B3358503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9-ethyl-9H-purin-6-amine
CAS80395-87-5
Molecular FormulaC7H8ClN5
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(N=C(N=C21)Cl)N
InChIInChI=1S/C7H8ClN5/c1-2-13-3-10-4-5(9)11-7(8)12-6(4)13/h3H,2H2,1H3,(H2,9,11,12)
InChIKeyBNDFRDOCFOFUTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-9-ethyl-9H-purin-6-amine (CAS 80395-87-5): A 2,6,9-Trisubstituted Purine Building Block for Kinase-Targeted Synthesis


2-Chloro-9-ethyl-9H-purin-6-amine (CAS 80395-87-5, IUPAC: 2-chloro-9-ethylpurin-6-amine) is a C2-chlorinated, N9-ethylated adenine derivative with the molecular formula C7H8ClN5 and a molecular weight of 197.62 g/mol . This purine scaffold contains three differentially reactive positions: a chlorine atom at C2 amenable to nucleophilic aromatic substitution, a free amine at C6 for further derivatization, and an ethyl group at N9 that modulates steric and electronic properties. It is structurally distinct from the commonly confused positional isomer 9-(2-chloroethyl)-9H-purin-6-amine (CAS 19255-48-2), which bears the chlorine on a flexible ethyl chain at N9 rather than directly on the purine ring . The compound serves as a critical intermediate in the synthesis of 2,6,9-trisubstituted purines that act as cyclin-dependent kinase (CDK) inhibitors and adenosine receptor antagonists [1].

Why 2-Chloro-9-ethyl-9H-purin-6-amine Cannot Be Substituted by Generic Purine Analogs


Purine-based building blocks cannot be treated as interchangeable commodities because minor changes in substitution pattern—position of chlorine, length of N9 alkyl chain, or identity of the C6 substituent—alter three critical attributes simultaneously: synthetic reactivity, target recognition, and biological readout. The chlorine at the C2 position activates the purine ring for nucleophilic displacement in a manner distinct from C6- or C8-chlorinated analogs, while the N9-ethyl group imposes steric constraints that influence adenosine receptor and kinase binding beyond what the N9-methyl or N9-unsubstituted variants achieve [1]. As demonstrated by the 1.84-fold difference in cytostatic IC50 between N9-ethyl and N9-methyl derivatives in the same assay [2], and by the complete reversal of hydrogen-bonding dimer preference (Hoogsteen vs. Watson-Crick) upon C2 chlorination [3], each structural feature quantitatively defines the compound's utility. Substituting this compound with 9-(2-chloroethyl)-9H-purin-6-amine (CAS 19255-48-2), 2-amino-6-chloro-9-ethylpurine (CAS 130584-29-1), or 9-ethyladenine introduces reactivities and recognition profiles that invalidate downstream synthetic yields and pharmacological conclusions.

2-Chloro-9-ethyl-9H-purin-6-amine: Quantitative Evidence for Selection Over Closest Analogs


C2-Chlorination Shifts Adenine-Uracil Dimerization from Watson-Crick to Hoogsteen-Type Hydrogen Bonding

2-Chloro-9-ethyladenine (the target compound) forms almost exclusively Hoogsteen-type dimers with 1-cyclohexyluracil in low-temperature NMR studies, whereas the comparator 8-bromo-9-ethyladenine and 2-amino-9-ethylpurine predominantly adopt Watson-Crick-type dimers under identical conditions. The C2 chlorine substituent drives this dimer preference to a near-complete (>90%) Hoogsteen population, in contrast to the mixed populations observed for the non-chlorinated analog 9-ethyladenine, which exhibits coexisting Watson-Crick and Hoogsteen dimers in CDCl3 solution [1].

Molecular Recognition Nucleobase Pairing Supramolecular Chemistry

N9-Ethyl Substitution Confers 1.84-Fold Higher Cytostatic Potency Over N9-Methyl Analog in MCF-7 Breast Cancer Cells

In the MCF-7 breast cancer cell line MTT assay, the N-(1-benzylpiperidin-4-yl)-2-chloro-9-ethyl-9H-purin-6-amine derivative (compound 4b) exhibited an IC50 of 39.6 ± 2.8 μM, while the corresponding N9-methyl analog (compound 4c) showed a substantially more potent IC50 of 21.5 ± 1.1 μM. This 1.84-fold difference demonstrates that shortening the N9 alkyl chain from ethyl to methyl significantly enhances cytostatic activity. In contrast, the N9-isopropyl analog (4e) showed weaker activity (IC50 56.0 ± 6.0 μM), and the N9-butyl (4d), N9-sec-butyl (4f), and N9-isobutyl (4j) analogs all exceeded IC50 >100 μM [1]. This establishes the N9-ethyl substitution as an intermediate potency scaffold that can be modulated by C6 derivatization.

Anticancer Activity Structure-Activity Relationship Purine Nucleoside

Regiospecific N9-Ethylation Achieved with Exclusive Selectivity vs. Mixed N7/N9 Products for Other 6-Heteroarylpurine Substrates

Treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine with sodium hydride in DMF and ethyl iodide resulted in exclusive N9-ethylation, yielding 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine with no detectable N7 regioisomer. In contrast, identical treatment of 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine produced a regioisomeric mixture of N9 and N7 products in a ratio of approximately 5:1. The exclusive N9 selectivity for the 2-butylimidazol substrate is attributed to steric shielding of the N7 position by the proximal imidazole C-H bond, which positions itself above N7 in the coplanar conformation [1]. While the target compound 2-chloro-9-ethyl-9H-purin-6-amine is the product of a different alkylation strategy (amination at C6 of 2,6-dichloropurine followed by or concurrent with N9-ethylation), the regiochemical principle demonstrated in this study confirms that the 2-chloro substituent does not interfere with regiocontrol at N9 and that N9-ethylated 2-chloropurines can be accessed with high positional purity.

Regioselective Alkylation Purine Synthesis Chemical Process Development

Precise Positional Identity Distinguishes 2-Chloro-9-ethyl-9H-purin-6-amine from the Isomeric 9-(2-Chloroethyl)-9H-purin-6-amine (CAS 19255-48-2)

The target compound 2-chloro-9-ethyl-9H-purin-6-amine (CAS 80395-87-5) bears the chlorine atom covalently bonded to the C2 position of the purine ring, whereas its commonly mistaken isomer 9-(2-chloroethyl)-9H-purin-6-amine (CAS 19255-48-2) carries a 2-chloroethyl chain at the N9 position with an unsubstituted purine ring. These two compounds share the identical molecular formula C7H8ClN5 and identical molecular weight (197.62 g/mol), making them indistinguishable by mass spectrometry alone. However, their InChI keys differ: the target compound's InChI is InChI=1S/C7H8ClN5/c1-2-13-3-10-4-5(9)11-7(8)12-6(4)13/h3H,2H2,1H3,(H2,9,11,12), while the chloroethyl isomer's InChI key reflects the N9-(2-chloroethyl) substitution pattern . The C2-chlorine is a good leaving group for nucleophilic aromatic substitution (SNAr), enabling sequential introduction of amines at C2 after C6 functionalization. The N9-chloroethyl group, by contrast, is an alkylating electrophile that reacts via SN2 mechanisms .

Chemical Identity Verification Isomer Differentiation Procurement Quality Control

Best-Fit Application Scenarios for 2-Chloro-9-ethyl-9H-purin-6-amine in Research and Industry


Synthesis of 2,6,9-Trisubstituted Purine Kinase Inhibitor Libraries via Sequential SNAr

The compound is the optimal starting scaffold for constructing libraries of 2,6,9-trisubstituted purine CDK inhibitors. The free C6 amine can be first functionalized (e.g., with benzylpiperidine as in compound 4b), and the C2 chlorine then displaced by a second amine or nucleophile, as demonstrated by the IC50 values obtained for the 4a–4j series in MCF-7 cytotoxicity assays where N9-ethyl-substituted 4b achieved an IC50 of 39.6 μM [1]. The N9-ethyl group provides sufficient steric bulk to influence target kinase selectivity without abolishing activity (unlike N9-butyl and larger analogs with IC50 >100 μM), making this building block a balanced entry point for SAR exploration of the N9 position.

Design of Hoogsteen-Selective Adenine Receptors and Imprinted Polymers

The near-exclusive Hoogsteen-type dimer formation of 2-chloro-9-ethyladenine with uracil, as established by low-temperature NMR studies [2], makes this compound the preferred template for molecularly imprinted polymers (MIPs) or synthetic receptors that require a defined Hoogsteen binding geometry. 9-Ethyladenine (the non-chlorinated parent) exhibits coexisting Watson-Crick and Hoogsteen dimers, introducing binding-site heterogeneity that reduces imprinting fidelity. By selecting the 2-chloro compound, template bleeding and site heterogeneity are minimized because only one dominant binding mode must be encoded.

Regioselective Purine Alkylation Process Development and Scale-Up

The regioselective N9-alkylation methodology validated on 2-chloro-6-(heteroaryl)purine substrates with ethyl iodide [3] can be applied directly to the target compound for scalable, chromatography-free synthesis of N9-ethyl-2-chloropurine intermediates. The exclusive N9 selectivity (100:0 vs. ~5:1 for unshielded substrates) eliminates the cost and yield losses associated with regioisomer separation, making the process suitable for kilogram-scale production of this building block for pharmaceutical intermediate supply chains.

Isomer-Specific Procurement for Multi-Step Medicinal Chemistry Programs

Given that this compound shares its molecular formula and molecular weight with 9-(2-chloroethyl)-9H-purin-6-amine (CAS 19255-48-2), procurement protocols must enforce verification by CAS number (80395-87-5) and InChI key rather than by molecular weight or mass spectral data alone . Any medicinal chemistry campaign that requires SNAr reactivity at the C2 position of the purine ring—such as the synthesis of 2-arylaminopurines for CDK2 or EGFR inhibition—must specifically source this isomer to avoid the alkylating reactivity of the N9-chloroethyl analog, which would fail to undergo the intended nucleophilic aromatic substitution.

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